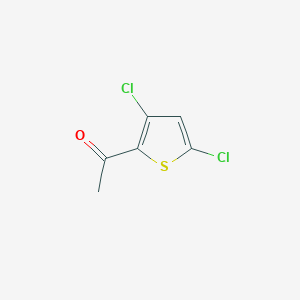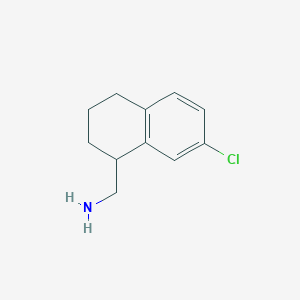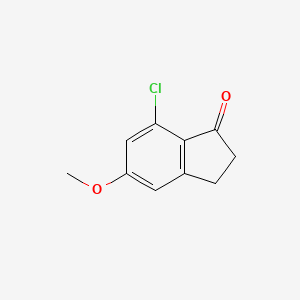
1-(3,5-Dichloro-thiophen-2-yl)-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-Dichloro-thiophen-2-yl)-ethanone is an organic compound belonging to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of two chlorine atoms at the 3 and 5 positions of the thiophene ring and an ethanone group at the 2 position
準備方法
Synthetic Routes and Reaction Conditions: 1-(3,5-Dichloro-thiophen-2-yl)-ethanone can be synthesized through several methods. One common approach involves the chlorination of thiophene followed by Friedel-Crafts acylation. The general steps are as follows:
Chlorination of Thiophene: Thiophene is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 3 and 5 positions.
Friedel-Crafts Acylation: The chlorinated thiophene is then subjected to Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride to introduce the ethanone group at the 2 position.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination and acylation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-(3,5-Dichloro-thiophen-2-yl)-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reduction of the ethanone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Substitution: The chlorine atoms in the thiophene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Substituted thiophenes.
科学的研究の応用
1-(3,5-Dichloro-thiophen-2-yl)-ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(3,5-Dichloro-thiophen-2-yl)-ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of chlorine atoms and the ethanone group can influence its reactivity and binding affinity, contributing to its overall effects.
類似化合物との比較
1-(3,5-Dichloro-thiophen-2-yl)-ethanone can be compared with other similar compounds, such as:
1-(3,5-Dichloro-thiophen-2-yl)-methanol: Similar structure but with a hydroxyl group instead of an ethanone group.
1-(3,5-Dichloro-thiophen-2-yl)-acetic acid: Contains a carboxylic acid group instead of an ethanone group.
1-(3,5-Dichloro-thiophen-2-yl)-ethylamine: Features an amine group instead of an ethanone group.
Uniqueness: The presence of the ethanone group in this compound imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for forming various derivatives through chemical modifications.
特性
分子式 |
C6H4Cl2OS |
|---|---|
分子量 |
195.07 g/mol |
IUPAC名 |
1-(3,5-dichlorothiophen-2-yl)ethanone |
InChI |
InChI=1S/C6H4Cl2OS/c1-3(9)6-4(7)2-5(8)10-6/h2H,1H3 |
InChIキー |
KPGXBGZADBMUMG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=C(S1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4-Dioxa-8-azaspiro[4.6]undecane hydrochloride](/img/structure/B11902457.png)


![3,5,9,11-tetrazatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2,4,6,8(15),9,12-heptaene](/img/structure/B11902472.png)
![2-(Furan-2-yl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B11902476.png)
![7-Isobutyl-2,7-diazaspiro[4.5]decane](/img/structure/B11902481.png)








